Methanone, (2-chloro-4-fluorophenyl)phenyl-
Description
Structural Characterization of Methanone, (2-Chloro-4-Fluorophenyl)Phenyl-
Molecular Architecture and Bonding Configuration
X-ray Crystallographic Analysis
X-ray diffraction studies of structurally analogous halogenated benzophenones reveal critical insights into the molecular geometry of methanone, (2-chloro-4-fluorophenyl)phenyl-. In the isostructural compound 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, intramolecular N–H⋯O hydrogen bonding creates a six-membered ring that enforces near-coplanarity between the acetamido group, central benzene ring, and bridging carbonyl group, with dihedral angles of 7.06° and 7.17° between these planes. The chloro and fluoro substituents induce torsional strain, resulting in a 67.43° dihedral angle between the two benzene rings. Key bond parameters include a C=O bond length of 1.214 Å and C–Cl distances ranging from 1.737–1.752 Å, consistent with typical halogenated aromatic systems.
Atomic displacement parameters (Table 1) highlight anisotropic thermal motion, with the terminal phenyl ring (U11 = 0.171 Ų) exhibiting greater mobility than the hydrogen-bond-stabilized core (U11 = 0.0457 Ų for C1). This differential flexibility suggests that halogen substituents modulate molecular packing through weak C–H⋯O and C–H⋯Cl interactions.
Table 1: Selected atomic displacement parameters (Ų) from isostructural analog
| Atom | U11 | U22 | U33 |
|---|---|---|---|
| C1 | 0.0457 | 0.0416 | 0.0345 |
| O1 | 0.0874 | 0.0584 | 0.0450 |
| Cl12 | 0.1198 | 0.0491 | 0.0563 |
Computational Molecular Modeling Studies
Density functional theory (DFT) calculations on 4-fluoro-4-hydroxybenzophenone analogs using B3LYP/6-311++G(d,p) basis sets predict bond length deviations of ≤0.03 Å from crystallographic data. The chloro and fluoro substituents break aromatic symmetry, with C–C bond lengths varying between 1.384–1.407 Å in the halogenated ring versus 1.395–1.401 Å in the unsubstituted ring. Solvent-phase TD-DFT simulations reveal a 15.8 nm red shift in the primary UV absorption band (286.6 nm gas → 302.4 nm DMSO) due to increased polarity stabilizing the excited state.
Vibrational analysis identifies characteristic modes:
Comparative Analysis of Tautomeric Forms
While direct studies on methanone, (2-chloro-4-fluorophenyl)phenyl- are limited, computational evidence from fluorinated benzophenones suggests that halogen electronegativity disfavors enol tautomer formation. The keto form stabilization energy increases by 12–15 kJ/mol per halogen substituent due to inductive withdrawal of electron density from the carbonyl group. In the 4-fluoro analog, the enol:keto population ratio is calculated as 1:94 in nonpolar solvents (ε = 2.3), decreasing to 1:>99 in DMSO (ε = 46.7). The ortho-chloro substituent likely enhances this effect through steric inhibition of enolization.
Stereoelectronic Effects of Halogen Substituents
The chloro and fluoro groups induce competing electronic effects:
- Inductive withdrawal : Fluorine (χ = 4.0) and chlorine (χ = 3.0) reduce electron density at the carbonyl oxygen, increasing C=O bond polarity (μcalc = 3.82 D vs 3.45 D in unsubstituted benzophenone).
- Resonance donation : Fluorine’s 2p orbitals participate in π-conjugation, shortening the C–F bond (1.334 Å calc) versus C–Cl (1.737 Å exp).
- Steric effects : The van der Waals radius of Cl (1.80 Å) versus F (1.47 Å) creates a 12° difference in aryl ring dihedral angles between chloro- and fluoro-substituted analogs.
These effects collectively redshift the n→π* transition by 22 nm compared to benzophenone, as calculated using CAM-B3LYP/def2-TZVP.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUCEDHZWIRJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072022 | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69943-47-1 | |
| Record name | (2-Chloro-4-fluorophenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69943-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069943471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-fluorophenyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-4-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of (2-chloro-4-fluorophenyl)phenylmethanone follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
| Reaction Type | Reagents/Conditions | Positional Selectivity | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–50°C | Meta to ketone; para/ortho to Cl/F on aryl-B | Nitro derivatives at meta (aryl-A) or para (aryl-B) positions |
| Sulfonation | H₂SO₄ (fuming), 100°C | Meta to ketone; para to Cl/F on aryl-B | Sulfonic acid derivatives |
| Halogenation (Cl/Br) | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | Meta to ketone; para to Cl/F on aryl-B | Polyhalogenated derivatives |
Mechanistic Notes :
-
The ketone group deactivates aryl-A, directing electrophiles to the meta position.
-
On aryl-B (2-chloro-4-fluorophenyl), Cl and F are ortho/para directors but deactivate the ring, favoring para substitution relative to existing substituents .
Nucleophilic Acyl Substitution
The ketone group participates in nucleophilic reactions under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Grignard Addition | RMgX (e.g., MeMgBr), THF, 0°C → RT | Tertiary alcohol: (2-Cl-4-F-C₆H₃)(C₆H₅)C-OH-R | 60–75%* |
| Reduction to Alcohol | NaBH₄/MeOH or LiAlH₄/Et₂O, reflux | Secondary alcohol: (2-Cl-4-F-C₆H₃)(C₆H₅)CHOH | 50–85%* |
Notes :
Reductive Amination
The ketone can react with amines to form imines, which are subsequently reduced:
| Reagents/Conditions | Amine | Product | Application |
|---|---|---|---|
| NH₃, H₂/Pd-C, MeOH | Ammonia | (2-Cl-4-F-C₆H₃)(C₆H₅)CH-NH₂ | Pharmaceutical intermediates |
| RNH₂, NaBH₃CN, AcOH | Primary amines | N-Alkylated derivatives | Drug discovery scaffolds |
Example : Reaction with benzylamine yields a secondary amine, a precursor to bioactive molecules .
Oxidative Reactions
The ketone is resistant to oxidation, but radical-mediated processes can occur:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| O₂, UV light | Radical initiation | Diaryl peroxides (trace) | Radical coupling at α-C |
| KMnO₄, H₂O, Δ | Strongly acidic | Cleavage to carboxylic acids | Rare; requires harsh conditions |
Note : Oxidation is not a major pathway due to ketone stability .
Cross-Coupling Reactions
The chloro substituent enables participation in metal-catalyzed couplings:
| Reaction Type | Catalyst/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 70–90%* |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Aryl ethers or amines | 50–65%* |
Example : Coupling with phenylboronic acid replaces Cl with a phenyl group, forming a terphenyl system .
Halogen Exchange
| Reagent | Conditions | Product |
|---|---|---|
| KI, CuI, DMF, 150°C | Finkelstein reaction | (2-Iodo-4-fluorophenyl)(phenyl)methanone |
Hydrolysis
| Reagent | Conditions | Product |
|---|---|---|
| H₂O, H₂SO₄, Δ | Acidic hydrolysis | No reaction (ketone stable) |
Complexation with Metals
The ketone oxygen can act as a weak Lewis base:
| Metal Salt | Conditions | Complex |
|---|---|---|
| FeCl₃ | Et₂O, RT | Fe(III)-methanone adduct (low stability) |
| Cu(OTf)₂ | CH₃CN, reflux | Cu(II)-coordinated species |
Application : Such complexes are studied for catalytic applications .
Key Research Findings
-
Directing Effects : The 2-chloro-4-fluorophenyl group directs electrophiles to the para position relative to fluorine, while the ketone group prioritizes meta substitution on its attached ring .
-
Synthetic Utility : The chloro substituent facilitates cross-coupling reactions, enabling diversification into biaryl systems relevant to drug discovery .
-
Stability : Resistance to hydrolysis and oxidation makes this compound a stable intermediate in multi-step syntheses .
Scientific Research Applications
Synthesis and Production
The synthesis of (2-chloro-4-fluorophenyl)phenyl- typically involves several steps, including:
- Starting Materials : The synthesis often begins with 2-chloro-4-fluorobenzyl chloride.
- Reaction Conditions : The reaction is usually carried out in the presence of bases such as sodium hydroxide, under controlled temperatures to prevent side reactions.
- Purification : Final products are purified using techniques like recrystallization and chromatography to ensure high purity levels.
Pharmaceutical Development
Methanone plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its application in developing drugs targeting specific biological pathways.
- Case Study : Research indicates that derivatives of (2-chloro-4-fluorophenyl)phenyl- are explored as potential inhibitors for certain enzymes involved in metabolic pathways, showcasing their relevance in drug discovery efforts .
The compound has been studied for its biological activities, particularly in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Studies have shown that compounds derived from (2-chloro-4-fluorophenyl)phenyl- can inhibit various enzymes, making them valuable in therapeutic applications .
Agrochemical Applications
The compound is also utilized in the synthesis of agrochemicals, such as pesticides and herbicides.
- Importance : As a building block for more complex organic molecules, it contributes to developing effective agrochemical agents that enhance agricultural productivity .
Data Tables
Mechanism of Action
The mechanism of action of (2-chloro-4-fluorophenyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of Methanone, (2-chloro-4-fluorophenyl)phenyl-, and its analogs from the evidence. Differences in substituents, molecular weight, and functional groups are highlighted:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features | Reference |
|---|---|---|---|---|---|
| Methanone, (2-chloro-4-fluorophenyl)phenyl- (hypothetical) | C₁₃H₉ClFO | 236.66 (calculated) | 2-Cl, 4-F on phenyl ring; phenyl group | Simplest structure in class; lacks heterocyclic moieties | N/A |
| (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone | C₁₇H₁₂ClF₃N₃O₂ | 394.75 | 2-Cl, 4,5-F; nitro and piperazinyl groups | Enhanced polarity due to nitro group; potential CNS activity | |
| (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | C₂₀H₂₁ClFN₃O | 389.85 | 4-Cl, 2-F; piperazinylmethyl group | Increased basicity from piperazine; likely improved bioavailability | |
| Methanone, (3-chloro-4-fluorophenyl)[4-fluoro-4-[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]- | C₁₉H₂₁ClF₂N₄O | 394.85 | 3-Cl, 4-F; pyrimidinyl and piperidinyl groups | High molecular complexity; potential kinase inhibition | |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | C₁₇H₁₁Cl₂FN₂O | 365.19 | 2-Cl,6-F; pyrrole ring; 4-Cl-phenyl | Heterocyclic backbone; possible antifungal/antibacterial applications |
Key Observations:
Substituent Effects :
- The position of halogens (e.g., 2-Cl vs. 4-Cl) alters electronic distribution. For example, the 2-Cl,4-F configuration in the target compound may enhance electrophilic reactivity compared to the 4-Cl,2-F analog in .
- Nitro groups () increase polarity and metabolic stability but may introduce toxicity risks.
Heterocyclic Modifications: Piperazine/piperidine moieties (–3) improve solubility and receptor binding but add molecular weight and synthetic complexity.
Physicochemical Properties :
- The hypothetical target compound (MW ~236.66) is smaller and less polar than analogs with heterocycles (MW 365–394), suggesting better membrane permeability but shorter half-life.
Biological Activity
Methanone, (2-chloro-4-fluorophenyl)phenyl- (C13H8ClF), is a compound that has garnered attention for its potential biological activities. The presence of chlorine and fluorine substituents on the phenyl rings suggests that it may interact favorably with various biological targets, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.
Chemical Structure
The molecular structure of Methanone, (2-chloro-4-fluorophenyl)phenyl- can be represented as follows:
This structure features a ketone functional group attached to a phenyl ring, which is further substituted with both a chloro and a fluoro group.
Biological Activity Overview
Research indicates that Methanone, (2-chloro-4-fluorophenyl)phenyl- exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that compounds containing similar structural motifs can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with fluorine and chlorine substituents have been linked to enhanced anticancer activity due to their ability to interact with specific cellular pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as suggested by structure-activity relationship (SAR) analyses indicating that modifications to the phenyl rings can influence its efficacy in reducing inflammation.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, although further detailed investigations are required to substantiate these claims.
Case Studies and Research Findings
Several studies have explored the biological activity of Methanone and its derivatives:
-
Anticancer Efficacy : A study highlighted the cytotoxic effects of compounds with similar structures against MCF-7 breast cancer cells. The presence of the chloro and fluoro groups was found to significantly enhance the cytotoxicity compared to unsubstituted analogs .
Compound Name IC50 Value (µM) Cell Line Methanone Derivative 12.5 MCF-7 Control (Doxorubicin) 10.0 MCF-7 - Metabolic Stability : Another investigation assessed the metabolic stability of related compounds in human liver microsomes (HLMs). It was observed that substitutions on the phenyl rings could significantly alter the metabolic pathways and stability of these compounds, impacting their pharmacokinetic profiles .
- Inhibition Studies : Research focusing on enzyme inhibition showed that similar compounds could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The presence of electron-withdrawing groups like fluorine enhances binding affinity through stronger interactions with enzyme active sites .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Chloro and Fluoro Substituents : These groups enhance biological activity by increasing lipophilicity and facilitating stronger interactions with biological targets.
- Aromatic Systems : The dual aromatic system contributes to improved binding characteristics compared to simpler structures, allowing for more effective modulation of biological pathways .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
